molecular formula C18H24N2O3 B8637157 BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE CAS No. 880462-12-4

BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE

Cat. No. B8637157
Key on ui cas rn: 880462-12-4
M. Wt: 316.4 g/mol
InChI Key: NXKIYKXWPWOYAD-UHFFFAOYSA-N
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Patent
US07956069B2

Procedure details

Benzyl 4-oxopiperidine-1-carboxylate (29.5 g, 126 mmol), 4,4-dimethoxypiperidine hydrochloride (20 g, 110 mmol), and trietylamine (16.9 mL, 1121 mmol) were stirred in 1,2-dichloroethane (600 mL). Sodium triacetoxyborohydride (30.4, 143 mmol) was added at 0° C. (over 30 minutes) followed by acetic acid (8.2 mL, 143 mmol) and the solution was stirred at room temperature for 24 h. 1N NaOH (100 mL) was added to the mixture and the solution was extracted with dichloromethane (3×100 mL). The combined organic extracts were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in acetone (300 mL) and HCl (50 mL, 5N to 6N in 2-propanol) was added and was heated at reflux overnight. The mixture was concentrated in vacuo, diluted with dichloromethane (100 ml) and extracted with HCl 1N (4×100 ml). The aqueous extracts were combined and basified with NaOH pallets. The solution was then extracted with dichloromethane (3×100 mL), combined organic extracts were dried with anhydrous sodium sulphate, filtered and concentrated in vacuo to afford the titled compound (23 g, 66%) 1H-NMR (300 MHz, CD3OD): δ 7.30 (5H, m), 5.10 (2H, s) 4.21 (2H, d, J=13.5 Hz) 2.87 (4H, t, J=6.2 Hz), 2.77-2.70 (1H, m) 2.62-2.58 (2H, m), 2.40 (2H, t, J=6.2 Hz) 1.86 (2H, d, J=12.0 Hz), 1.75 (2H, t, J=5.6 Hz) 1.42 (2H, m).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
143 mmol
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.Cl.C[O:20][C:21]1(OC)[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C.[OH-].[Na+]>ClCCCl>[O:20]=[C:21]1[CH2:26][CH2:25][N:24]([CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[O:9])[CH2:4][CH2:3]2)[CH2:23][CH2:22]1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
Cl.COC1(CCNCC1)OC
Name
Quantity
16.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
143 mmol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (300 mL)
ADDITION
Type
ADDITION
Details
HCl (50 mL, 5N to 6N in 2-propanol) was added
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with HCl 1N (4×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried with anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1CCN(CC1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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